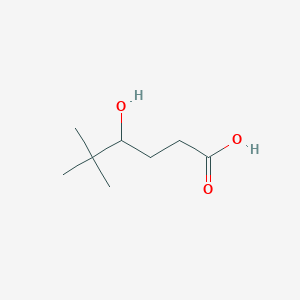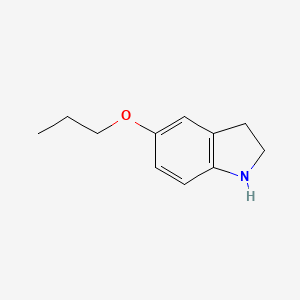
5-propoxy-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-propoxy-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable target for chemical research and development .
準備方法
The synthesis of 5-propoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole ring . For this compound, the starting materials would include a propoxy-substituted ketone and a suitable phenylhydrazine derivative. The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole product .
化学反応の分析
5-propoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroindole to an indole by removing hydrogen atoms. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the indole ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
科学的研究の応用
5-propoxy-2,3-dihydro-1H-indole has several scientific research applications:
作用機序
The mechanism of action of 5-propoxy-2,3-dihydro-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with specific receptors or enzymes, modulating their activity. For example, indole-3-acetic acid acts as a plant hormone by binding to auxin receptors, regulating plant growth and development . In medicinal chemistry, indole derivatives can inhibit enzymes or receptors involved in disease pathways, providing therapeutic effects .
類似化合物との比較
5-propoxy-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
2,3-dimethylindole: Known for its anticancer properties.
5-fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic activity against cancer cell lines.
Indole-3-acetic acid: A plant hormone involved in regulating plant growth.
The uniqueness of this compound lies in its specific propoxy substitution, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
5-propoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-4,8,12H,2,5-7H2,1H3 |
InChIキー |
IJGKBMYZWJECDD-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC2=C(C=C1)NCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


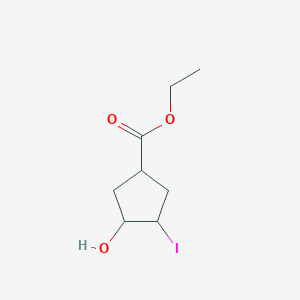
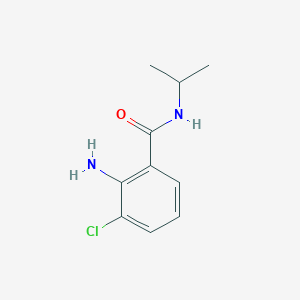

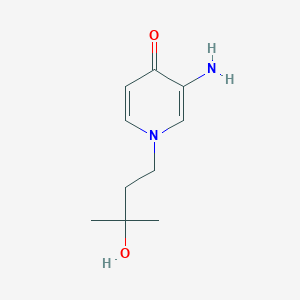
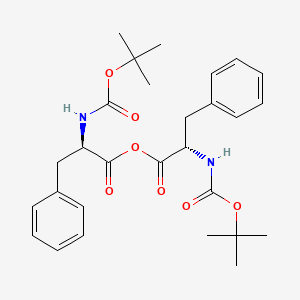
![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)
![7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B13074108.png)
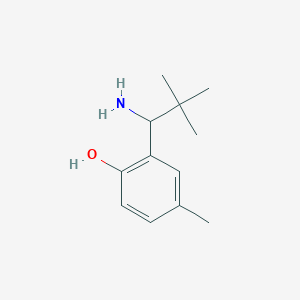
![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)

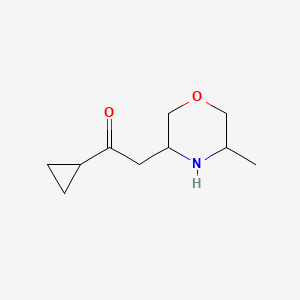
![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)
